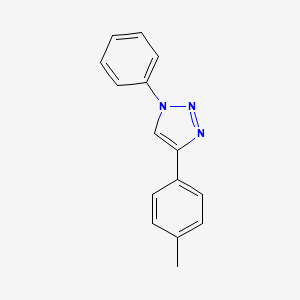
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The structure of this compound consists of a triazole ring substituted with a phenyl group at the 1-position and a p-tolyl group at the 4-position.
Méthodes De Préparation
The synthesis of 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is typically catalyzed by copper(I) salts, such as copper(I) iodide, and is carried out under mild conditions. The reaction proceeds via the formation of a 1,2,3-triazole ring, with the phenyl and p-tolyl groups being introduced through the choice of starting materials.
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Analyse Des Réactions Chimiques
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of functionalized triazoles.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole has been investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that triazole derivatives can exhibit significant biological activity against various pathogens and cancer cell lines.
Medicine: The compound’s potential as a therapeutic agent has been explored in medicinal chemistry. Triazole derivatives are known for their ability to inhibit enzymes and receptors, making them promising candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for various applications, including corrosion resistance and enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes and receptors, disrupting normal cellular processes. For example, triazole derivatives have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Phenyl-4-(p-tolyl)-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of a triazole ring. While both compounds exhibit biological activity, their chemical properties and reactivity differ due to the different ring systems.
1-Phenyl-4-(p-tolyl)-1H-imidazole: Another similar compound, which contains an imidazole ring. Imidazole derivatives are known for their antifungal and antibacterial properties, whereas triazole derivatives often exhibit broader biological activity.
1-Phenyl-4-(p-tolyl)-1H-1,2,4-triazole: This compound contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring. The different ring structure can lead to variations in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the properties conferred by the 1,2,3-triazole ring. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H13N3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-(4-methylphenyl)-1-phenyltriazole |
InChI |
InChI=1S/C15H13N3/c1-12-7-9-13(10-8-12)15-11-18(17-16-15)14-5-3-2-4-6-14/h2-11H,1H3 |
Clé InChI |
FTBGPTZQAAMBJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123398.png)
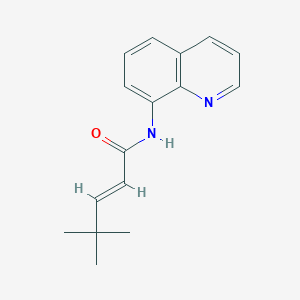
![2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14123410.png)
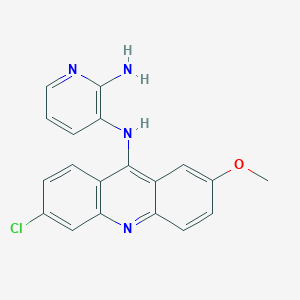
![2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14123430.png)
![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123436.png)
![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123449.png)
![1-Ethyl-[4,4']bipiperidinyl 1-Methyl-[4,4']bipiperidinyl](/img/structure/B14123453.png)
![9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14123460.png)
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/structure/B14123463.png)
![Benzo[b]thiophene, 3-(1-naphthalenyl)-](/img/structure/B14123468.png)
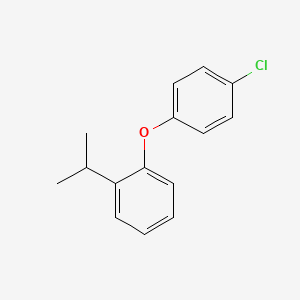
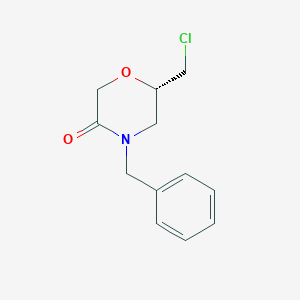
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-Methyl-](/img/structure/B14123497.png)
